

Application Note: LC-MS/MS Quantification of 4-Nitroso-1-piperazinecarboxamide

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Compound of Interest

Compound Name:	4-Nitroso-1-piperazinecarboxamide
CAS No.:	85063-95-2
Cat. No.:	B12707054

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Introduction & Regulatory Context

4-Nitroso-1-piperazinecarboxamide (C₅H₁₁N₅O, MW 157.[1]17) is a mutagenic impurity potentially formed in pharmaceutical products containing piperazine-carboxamide moieties (e.g., Moroxydine, Tegaserod, or related guanidine-piperazine derivatives) during synthesis or storage.

Unlike non-polar nitrosamines (e.g., NDMA), this compound possesses a guanidine group (pKa ~13.6), rendering it highly polar and permanently positively charged at physiological and acidic pH. This presents unique analytical challenges:

- **Retention:** Traditional C18 Reversed-Phase Liquid Chromatography (RPLC) fails to retain the compound due to its hydrophilicity.
- **Sensitivity:** The guanidine moiety can cause peak tailing and adsorption on metallic surfaces.
- **Matrix Effects:** High polarity makes it susceptible to ion suppression from early-eluting salts and matrix components.

Regulatory Threshold: In accordance with FDA and EMA guidelines (ICH M7/Q3A), the Acceptable Intake (AI) is typically set at 26.5 ng/day (Class 1 potency) unless compound-specific toxicology data justifies a higher limit (e.g., 1500 ng/day). This protocol targets an LOQ of 0.5 ng/mL to ensure compliance.

Method Development Strategy

To overcome the polarity challenge, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC).

- **Column Selection:** A zwitterionic HILIC column (e.g., Waters Atlantis Premier BEH Z-HILIC) is chosen to provide electrostatic interaction and hydrogen bonding, ensuring retention and peak symmetry for the basic guanidine group.
- **Mass Spectrometry:** Positive Electrospray Ionization (ESI+) is ideal as the guanidine group is easily protonated.
- **Sample Preparation:** A Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is critical to isolate the basic analyte from the neutral/acidic matrix and remove salts.

Experimental Protocol

- **Reference Standard:** **4-Nitroso-1-piperazinecarboxamide** (Purity >98%).^[2]
- **Internal Standard (IS):** **4-Nitroso-1-piperazinecarboxamide-d4** (Isotopically labeled).
- **Solvents:** LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
- **Additives:** Ammonium Formate (10 mM), Formic Acid (FA).
- **Stock Solution (1 mg/mL):** Dissolve 1 mg of standard in 1 mL of Methanol. Store at -20°C.
- **Working Standard:** Dilute stock with 90:10 ACN:Water (v/v) to ranges of 0.5 – 100 ng/mL.
- **Internal Standard Solution:** 10 ng/mL in 90:10 ACN:Water.
- **Step 1 (Dissolution):** Dissolve 100 mg of drug substance in 5 mL of 0.1% Formic Acid in Water.

- Step 2 (Conditioning): Condition MCX cartridge (30 mg/1 mL) with 1 mL MeOH, then 1 mL Water.
- Step 3 (Loading): Load the sample solution.
- Step 4 (Washing):
 - Wash 1: 1 mL 0.1% Formic Acid in Water (removes neutrals/acids).
 - Wash 2: 1 mL Methanol (removes hydrophobic neutrals).
- Step 5 (Elution): Elute with 2 x 0.5 mL of 5% Ammonium Hydroxide in Methanol.
- Step 6 (Reconstitution): Evaporate eluate under N₂ at 40°C. Reconstitute in 1 mL of Mobile Phase (90:10 ACN:Buffer).

Chromatographic Parameters:

Parameter	Setting
Column	Waters Atlantis Premier BEH Z-HILIC (2.1 x 100 mm, 1.7 µm)
Column Temp	40°C
Flow Rate	0.4 mL/min
Injection Vol	5 µL
Mobile Phase A	10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid)

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

Gradient Program (HILIC):

- 0.0 min: 90% B (Initial high organic for retention)
- 1.0 min: 90% B

- 5.0 min: 50% B (Linear ramp to elute)
- 6.0 min: 50% B
- 6.1 min: 90% B (Re-equilibration)
- 10.0 min: 90% B

Mass Spectrometry Parameters (Sciex QTRAP / Agilent 6400 / Thermo Altis):

- Source: ESI Positive (ESI+)
- Spray Voltage: 4500 V
- Source Temp: 500°C
- Curtain Gas: 35 psi
- Collision Gas: Medium

MRM Transitions:

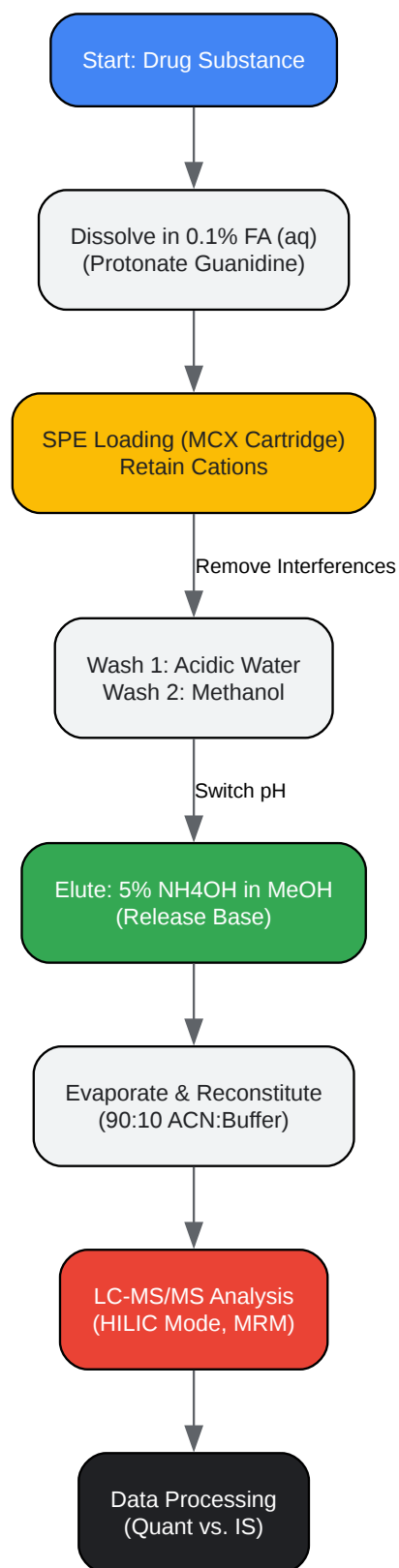
Analyte	Precursor (m/z)	Product (m/z)	CE (eV)	Role
4-Nitroso-1-piperazinecarboxamide	158.2	128.2	15	Quantifier (Loss of NO)
	158.2	86.1	25	Qualifier (Ring cleavage)
	158.2	141.1	10	Qualifier (Loss of NH3)

| IS (d4-Analog) | 162.2 | 132.2 | 15 | Internal Standard |

Validation & Quality Control

- Linearity: $R^2 > 0.995$ over 0.5 – 100 ng/mL range.[3]
- Recovery: 85-115% (assessed by spiking into matrix pre-extraction).
- Precision: %RSD < 10% for n=6 replicates at LOQ.
- LOD/LOQ: Estimated LOD: 0.15 ng/mL; LOQ: 0.5 ng/mL.
- Carryover: Inject blank after highest standard; response must be < 20% of LOQ.

Workflow Visualization



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Figure 1: MCX SPE extraction workflow for the isolation of polar guanidine-nitrosamines.

Troubleshooting & Tips

- **Peak Shape Issues:** If the guanidine peak tails, increase the buffer concentration (up to 20 mM Ammonium Formate) or verify the pH is strictly 3.0.
- **Sensitivity Loss:** Check for ion suppression. Divert the LC flow to waste for the first 1 minute to avoid salt contamination of the MS source.
- **Stability:** Nitrosamines are light-sensitive. Perform all extractions under amber light or in amber glassware.

References

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- [3. Frontiers | Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS \[frontiersin.org\]](#)

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- [5. hsa.gov.sg \[hsa.gov.sg\]](#)
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